molecular formula C13H10BrClN2O2S B2925754 3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 341967-57-5

3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No.: B2925754
CAS No.: 341967-57-5
M. Wt: 373.65
InChI Key: OBUPXHRXAIZYQU-UBKPWBPPSA-N
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Description

Thiazoles, which are part of the compound you mentioned, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Synthesis Analysis

Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Convergent Synthesis Techniques

  • A study describes a strategy for the rapid assembly of C4-oxime substituted thiazoles, utilizing 3-bromo-2-oxopropanal O-methyl oxime as a key building block. This research outlines a multistep continuous synthesis approach, demonstrating the advantages of flow reactor configurations for scaling up, which could be relevant for synthesizing compounds like "3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime" (Godineau et al., 2018).

Chemical Synthesis and Reactivity

  • Another study focuses on the synthesis of new benzofuran-based thiazole, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives, highlighting methods that could be applicable for the synthesis and functionalization of complex thiazole oximes (Dawood et al., 2007).

Antimicrobial Applications

  • Research into N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrates the potential for compounds with similar structures to serve as antimicrobial agents, suggesting that "this compound" might also find application in this area (Desai et al., 2011).

Organophosphate Poisoning Antidotes

  • Oximes, known as antidotes for organophosphate poisoning, have been studied for their cellular effects, which could be beyond their action on acetylcholinesterase. This research into the toxicological effects of oximes on a cellular level suggests potential applications or considerations for related compounds in developing treatments or understanding their biological impacts (Zandona et al., 2021).

Antitumor Activity

  • The synthesis and evaluation of oxime ether thiadiazolylthioether compounds for in vitro antitumor activities highlight the potential therapeutic applications of complex oximes and thiazole derivatives in cancer treatment, indicating possible research directions for compounds like "this compound" (Guoqiang, 2012).

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

(3E)-1-(4-bromophenyl)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2S/c14-10-3-1-9(2-4-10)12(18)5-6-17-19-8-11-7-16-13(15)20-11/h1-4,6-7H,5,8H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPXHRXAIZYQU-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=NOCC2=CN=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C/C=N/OCC2=CN=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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